molecular formula C17H14N6OS2 B3297801 2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 896298-26-3

2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B3297801
CAS No.: 896298-26-3
M. Wt: 382.5 g/mol
InChI Key: BLTOMVOIVVLMTG-UHFFFAOYSA-N
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Description

The compound 2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide features a 1,2,4-triazole core substituted with a phenyl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. A sulfanyl bridge connects the triazole to an acetamide group, which is further linked to a 1,3-thiazol-2-yl substituent.

Properties

IUPAC Name

2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c24-14(19-16-18-8-11-25-16)12-26-17-21-20-15(13-6-2-1-3-7-13)23(17)22-9-4-5-10-22/h1-11H,12H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTOMVOIVVLMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound notable for its unique structural features, including a triazole ring and a pyrrole moiety. This compound is part of a broader class of heterocyclic compounds and has shown promise in various biological applications, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C₁₄H₁₆N₆OS
CAS Number 896298-18-3
Molecular Weight 316.38 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of the triazole derivative with thiazole derivatives under controlled conditions, often requiring catalysts such as iron (III) chloride in organic solvents like ethanol .

Antimicrobial Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogens by targeting enzymes involved in sterol biosynthesis, specifically inhibiting cytochrome P450-dependent 14α-demethylase .

In a comparative study of related compounds, it was found that those with similar structural features exhibited varying degrees of activity against bacteria such as Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate to good antibacterial activity against these strains .

Antifungal Activity

Triazole derivatives are particularly noted for their antifungal properties. The mechanism typically involves the disruption of ergosterol synthesis in fungal cell membranes. In vitro studies have indicated that this compound may exhibit similar antifungal activity as observed in other triazole compounds .

Anticancer Activity

Emerging research suggests potential anticancer properties for this compound. A study reported that triazole derivatives could induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound's ability to modulate enzyme activity may lead to significant therapeutic effects against certain cancer types.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Study : A series of triazole derivatives were synthesized and screened for antimicrobial activity against Candida albicans and Klebsiella pneumoniae, revealing promising results for those with similar structural motifs to our compound .
  • Anticancer Screening : In a study focusing on mercapto-substituted triazoles, compounds were tested against colon carcinoma cell lines, showing effective inhibition at low micromolar concentrations .

The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Enzyme Inhibition : Binding to enzymes critical for metabolic pathways in both microbial and cancer cells.
  • Cell Membrane Disruption : Interfering with ergosterol biosynthesis leading to compromised cell membrane integrity in fungi.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

a) 1,3,4-Oxadiazole Analogues

The compound 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () replaces the triazole core with a 1,3,4-oxadiazole ring. The propanamide chain (vs. acetamide) may enhance flexibility but reduce metabolic stability .

b) Furan-Substituted Triazole Derivatives

describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, where a furan replaces the phenyl group. The furan’s oxygen atom introduces polarity, improving aqueous solubility but possibly reducing membrane permeability.

Substituent Variations

a) Methoxybenzyl and Trifluoromethylphenyl Groups

The analogue 2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide () features a 4-methoxybenzyl group at position 5 and a trifluoromethylphenyl acetamide. The methoxy group enhances lipophilicity, while the electron-withdrawing CF₃ group increases metabolic stability. These modifications could improve bioavailability compared to the target compound’s thiazole substituent .

b) Hydroxyacetamide Derivatives

highlights 2-[(3-substituted phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamides with imidazolone moieties. These derivatives exhibited antiproliferative activity, indicating that the target compound’s thiazole group may similarly influence cytotoxicity .

Physicochemical Comparison

Property Target Compound 4-Methoxybenzyl Analogue Furan-Triazole
Molecular Weight ~427.5 g/mol ~500.6 g/mol ~378.4 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8 (polar)
Key Substituents Thiazol-2-yl, phenyl CF₃, methoxybenzyl Furan, amino

The target compound’s logP suggests balanced solubility and permeability, whereas the CF₃-containing analogue () may face solubility challenges despite enhanced stability.

Q & A

Basic: What are the established synthetic routes for this compound?

The compound is synthesized via multi-step alkylation and condensation reactions. A common method involves refluxing equimolar concentrations of triazole-thione intermediates with α-chloroacetamides in the presence of catalysts like pyridine and zeolite Y-H (150°C, 5 hours) . Alternative routes use KOH-mediated alkylation followed by Paal-Knorr condensation to modify the triazole ring with pyrrole fragments . Solvent choice (e.g., ethanol-DMF for recrystallization) and catalyst selection critically influence purity and yield.

Basic: What analytical techniques confirm structural identity?

Structural confirmation requires a combination of:

  • 1H NMR to verify proton environments, particularly aromatic protons from phenyl, pyrrole, and thiazole moieties.
  • IR spectroscopy to identify sulfanyl (C-S) and acetamide (C=O) functional groups.
  • LC-MS for molecular ion ([M+H]+) validation and fragmentation patterns.
  • Elemental analysis to confirm stoichiometry (±0.3% deviation) .

Advanced: How can synthesis yields be optimized under varying catalytic conditions?

Yield optimization requires systematic screening of:

  • Catalysts : Zeolite Y-H enhances regioselectivity in cyclization steps compared to KOH, which may favor side reactions .
  • Temperature : Prolonged reflux at 150°C improves cyclization but risks decomposition; lower temperatures (80–100°C) with microwave assistance could reduce reaction time .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol-water mixtures aid in precipitation of pure products .

Advanced: How reliable are computational predictions of biological activity?

The PASS program predicts activity by comparing structural motifs to known bioactive compounds, while molecular docking evaluates binding affinities to target proteins (e.g., cyclooxygenase for anti-exudative activity). These methods show moderate reliability (70–80% accuracy) but require experimental validation:

  • In vitro assays : Anti-exudative activity in rat models .
  • ADME analysis : Predictions of pharmacokinetics (e.g., CYP450 interactions) must align with in vivo bioavailability studies .

Advanced: How do structural modifications influence anti-exudative activity?

  • Triazole ring substitutions : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance activity by stabilizing receptor-ligand interactions .
  • Thiazole modifications : N-aryl substitutions improve solubility, but bulky groups (e.g., cycloheptyl) reduce blood-brain barrier penetration .
  • Sulfanyl linker : Replacing sulfur with oxygen decreases activity, highlighting the critical role of thioether bonds in target binding .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., cancer vs. normal) or animal models (rat vs. murine) .
  • Purity thresholds : Impurities >5% (by HPLC) can skew activity readings .
  • Dosage regimes : Non-linear dose-response relationships require testing multiple concentrations (e.g., 10–100 µM) .

Advanced: What strategies improve selectivity in antiproliferative activity?

  • Targeted derivatives : Introducing hydroxyacetamide groups enhances selectivity for cancer cells by interacting with overexpressed kinases .
  • Hybridization : Conjugating with thiophene or furan rings improves DNA intercalation, as shown in analogs with IC50 values <10 µM .
  • Mechanistic studies : Flow cytometry (cell cycle arrest) and Western blotting (apoptosis markers) validate mode of action .

Advanced: What in silico tools are recommended for structure-activity relationship (SAR) studies?

  • Molecular dynamics (MD) simulations : Assess ligand-receptor stability over time (e.g., 100 ns trajectories) .
  • QSAR models : Use descriptors like logP, molar refractivity, and H-bond donors to predict activity cliffs .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with reactivity .

Basic: What are the key stability considerations during storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfanyl group.
  • Moisture control : Use desiccants to avoid hydrolysis of the acetamide bond .

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • LogP optimization : Target 2–3 for passive diffusion (reduce polar surface area <90 Ų).
  • P-glycoprotein inhibition : Introduce methyl or trifluoromethyl groups to block efflux transporters .
  • Prodrug strategies : Esterify acetamide to increase lipophilicity, with in situ hydrolysis restoring activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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